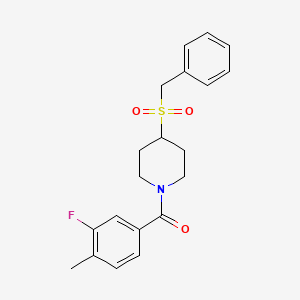
(4-(Benzylsulfonyl)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(Benzylsulfonyl)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone” is a complex organic molecule that contains a piperidine ring, a benzylsulfonyl group, a 3-fluoro-4-methylphenyl group, and a methanone group . Piperidine derivatives are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
While the specific synthesis process for this compound is not detailed in the literature, similar compounds have been synthesized using various methods. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a benzylsulfonyl group and a 3-fluoro-4-methylphenyl group. The methanone group indicates the presence of a carbonyl group (C=O) attached to a methyl group (CH3) .Applications De Recherche Scientifique
Synthesis and Structural Exploration
Several studies focus on the synthesis and structural exploration of compounds related to "(4-(Benzylsulfonyl)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone". For instance, a novel bioactive heterocycle, synthesized from 3-(piperidin-4-yl)benzo[d]isoxazole, was evaluated for antiproliferative activity, with its structure characterized using various spectroscopic techniques and X-ray diffraction studies. This research highlights the significance of structural analysis in developing compounds with potential biological activity (S. Benaka Prasad et al., 2018). Another study presented the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, further exploring their physicochemical properties through density functional theory (DFT) and molecular electrostatic potential investigations, revealing insights into their structural and electronic characteristics (P.-Y. Huang et al., 2021).
Application in Antitubercular Activities
One research highlighted the synthesis of [4-(aryloxy)phenyl]cyclopropyl methanones and their reduction to respective methanols, evaluating their antitubercular activity against Mycobacterium tuberculosis. This study illustrates the potential of structurally related compounds in contributing to the development of new antitubercular agents, showcasing the application of chemical synthesis in addressing significant health challenges (S. S. Bisht et al., 2010).
Exploration for Imaging Applications
Another study explored sulfur-containing analogues for imaging the vesicular acetylcholine transporter in the brain, synthesizing and assessing new compounds for in vitro binding affinities. Such research underscores the potential of novel chemical entities in biomedical imaging, contributing to our understanding of neurological processes and diseases (Zonghua Luo et al., 2018).
Thermal and Structural Studies
Thermal, optical, etching, and structural studies, along with theoretical calculations, were conducted on a novel compound, providing insights into its stability and electronic properties. These studies are crucial for the development of materials with specific desired properties, contributing to the fields of materials science and engineering (C. S. Karthik et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(3-fluoro-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3S/c1-15-7-8-17(13-19(15)21)20(23)22-11-9-18(10-12-22)26(24,25)14-16-5-3-2-4-6-16/h2-8,13,18H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAONTGZGBUGWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzylsulfonyl)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2760844.png)

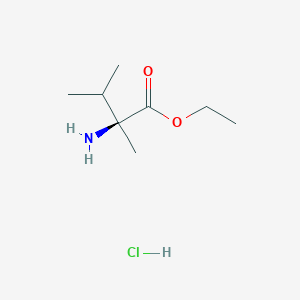
![12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B2760847.png)
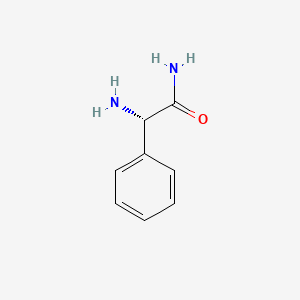
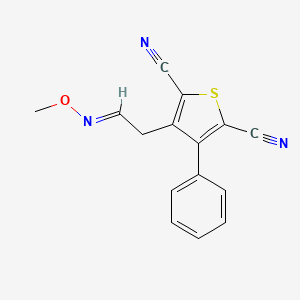

![[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2760856.png)
![2,6-dichloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2760858.png)
![3-[(7-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2760860.png)
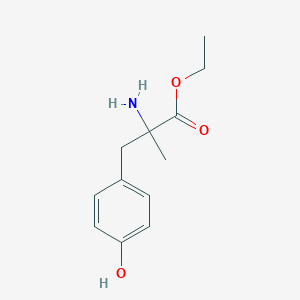
![Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride](/img/structure/B2760864.png)
![3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2760866.png)
![1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2760867.png)